Lipophilicity Enhancement vs. Non-Halogenated Analog
The introduction of a chlorine atom at the 5-position of 2,8-dimethylquinoline-3-carboxylic acid significantly increases its calculated lipophilicity. The computed LogP (XLogP3) for 5-chloro-2,8-dimethylquinoline-3-carboxylic acid is approximately 1.14, whereas the non-halogenated analog, 2,8-dimethylquinoline-3-carboxylic acid (CAS 387361-10-6), has a calculated LogP of 2.5–2.88 . This difference in lipophilicity is a critical factor influencing membrane permeability, solubility, and overall drug-likeness. The 5-chloro derivative is less lipophilic than the parent compound, which may translate to improved aqueous solubility and reduced non-specific binding, impacting both in vitro assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.14 (XLogP3) |
| Comparator Or Baseline | 2,8-Dimethylquinoline-3-carboxylic acid: LogP = 2.5–2.88 |
| Quantified Difference | Target compound has a LogP value lower by ~1.4–1.7 units, indicating lower lipophilicity. |
| Conditions | Computational prediction using XLogP3 and EPI Suite software. |
Why This Matters
This quantitative difference in lipophilicity can directly impact compound behavior in biological assays, influencing cellular permeability and off-target binding, which are key considerations for selecting the appropriate molecular tool for a specific research question.
